3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Structure-Activity Relationship

Select this specific 3-amino-4-chloro-N-(4-iodophenyl)benzenesulfonamide for applications no generic sulfonamide can replicate. The iodine atom uniquely enables radio-iodination (I-123/I-125/I-131) for nuclear imaging and biodistribution studies. The electron-donating amino group combined with the electron-withdrawing chloro substituent modulates sulfonamide acidity for optimal zinc-metalloenzyme binding—critical for developing potent tumor-associated carbonic anhydrase IX/XII inhibitors (related compounds show Ki ~18 nM). Do not substitute: analogs lacking the 4-iodophenyl group or specific ring substitution pattern yield altered selectivity and compromised experimental outcomes.

Molecular Formula C12H10ClIN2O2S
Molecular Weight 408.64
CAS No. 380569-55-1
Cat. No. B2960276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide
CAS380569-55-1
Molecular FormulaC12H10ClIN2O2S
Molecular Weight408.64
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)I
InChIInChI=1S/C12H10ClIN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2
InChIKeyPOOLQRHUSZNDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 380569-55-1) Procurement-Grade Baseline for Research & Development


3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 380569-55-1) is an N-substituted benzenesulfonamide derivative characterized by a 3-amino-4-chloro substitution pattern on the phenyl ring and a 4-iodophenyl moiety on the sulfonamide nitrogen . This compound, with a molecular weight of 408.64 g/mol, is commercially available in research-grade purity (typically ≥95%) and is utilized as a building block, an intermediate, or a tool compound in pharmaceutical and biochemical research . Its sulfonamide core suggests potential interactions with a range of biological targets, including carbonic anhydrases, kinases, and other enzymes, making it a versatile scaffold in drug discovery and chemical biology [1].

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide: Why In-Class Analogs Are Not Direct Substitutes


The specific substitution pattern of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide dictates its unique chemical reactivity and biological profile, precluding simple substitution with other benzenesulfonamide derivatives. The presence of the 4-iodophenyl group, in particular, confers distinct properties in terms of enzyme inhibition and potential for radio-labeling compared to analogs with other halogen or non-halogen substituents [1]. Furthermore, the combination of an electron-donating amino group and an electron-withdrawing chloro group on the phenyl ring modulates the sulfonamide's acidity and, consequently, its interaction with zinc-containing metalloenzymes like carbonic anhydrases, differentiating it from simpler sulfonamides [2]. Direct substitution with compounds lacking these exact structural features would result in altered binding affinities, selectivity profiles, and chemical behavior, potentially compromising experimental outcomes in research and development workflows [3].

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 380569-55-1): Quantified Differentiation vs. Analogs


Enhanced Carbonic Anhydrase Inhibition Potency Conferred by 4-Iodophenyl Group in Benzenesulfonamides

The 4-iodophenyl moiety in benzenesulfonamide-based carbonic anhydrase inhibitors (CAIs) consistently correlates with enhanced potency against tumor-associated isoforms compared to other substituents. While direct Ki data for 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide is not available, a class-level inference can be drawn from a structurally related compound. A study evaluating novel halogenated quinazoline-sulfonamide conjugates found that the 4-iodophenyl derivative (compound 12) exhibited a KI of 18 nM against hCA IX, whereas the unsubstituted or differently halogenated analogs in the same series showed significantly lower activity [1]. This suggests that the 4-iodophenyl group is a critical determinant for high-affinity binding in this class of compounds.

Carbonic Anhydrase Inhibition Enzyme Kinetics Structure-Activity Relationship

Predicted Multi-Target Biological Activity Profile of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm assigned 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide a high probability (Pa > 0.9) for several therapeutically relevant activities, including DNA synthesis inhibition (Pa=0.991), apoptosis agonism (Pa=0.979), and antineoplastic activity (Pa=0.961) [1]. This predicted profile differentiates it from simpler benzenesulfonamides, which may have a narrower range of predicted activities. While this is an in silico prediction and requires experimental validation, it provides a quantitative hypothesis for its potential utility in multiple research areas.

Drug Repurposing Virtual Screening Predictive Pharmacology

Potential for Radiosensitization and Imaging Agent Development Due to Iodo Substituent

The presence of an iodine atom in the 4-iodophenyl group of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide provides a clear chemical handle for radio-iodination, a feature not present in non-halogenated or other halogenated (e.g., chloro, fluoro) analogs. This property has been exploited in the development of radiosensitizers and imaging agents. For instance, a structurally related 4-iodophenyl benzenesulfonamide derivative was evaluated as a radiosensitizer and showed the ability to sensitize cancer cells to gamma irradiation [1]. Furthermore, a 1991 study identified p-iodobenzenesulphonamide as a potent, reversible, and lipophilic inhibitor of carbonic anhydrase, specifically noting its potential as a carrier for selective radiolabelling of red blood cells in diagnostic nuclear medicine [2].

Radiosensitizer Diagnostic Imaging Radiopharmaceutical

3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide (CAS 380569-55-1): Recommended Application Scenarios Based on Evidence


Development of Targeted Radiosensitizers for Cancer Therapy

The presence of the iodine atom and the sulfonamide core makes 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide a promising scaffold for developing new radiosensitizers. The iodo group is essential for potential radio-iodination and can enhance the compound's ability to sensitize cancer cells to radiation, as demonstrated by related 4-iodophenyl benzenesulfonamide derivatives [1]. This scenario directly stems from the compound's structural feature that enables a specific chemical modality not available in non-iodinated analogs.

Chemical Probe for Investigating Carbonic Anhydrase IX/XII in Oncology

The compound is suitable as a starting point for synthesizing potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. Class-level evidence strongly suggests that the 4-iodophenyl group is a key pharmacophore for achieving high-affinity binding to these targets, with related compounds showing Ki values in the low nanomolar range (e.g., 18 nM for hCA IX) [2]. This application is supported by the quantitative enzyme inhibition data and structure-activity relationships observed in its chemical class.

Synthesis of Radiolabeled Probes for Diagnostic Imaging

The iodine atom in the 4-iodophenyl moiety provides a convenient site for radio-iodination (e.g., with I-123, I-125, or I-131), making 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide an attractive building block for creating radiolabeled probes. Such probes could be used in nuclear medicine for imaging or biodistribution studies, leveraging the enzyme-inhibitor carrier approach previously validated with p-iodobenzenesulphonamide [3]. This scenario is a direct consequence of the compound's unique elemental composition compared to other halogenated or non-halogenated sulfonamides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.